![molecular formula C15H13ClN2O3 B5881496 methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate is not fully understood. However, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This inhibition may contribute to the compound's anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been found to have anti-tumor properties, possibly due to its ability to induce apoptosis in cancer cells. Additionally, this compound has been found to have neuroprotective effects, possibly due to its ability to inhibit the activity of AChE, an enzyme involved in the breakdown of acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate in lab experiments is its potential therapeutic properties. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate. One area of research could focus on the compound's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of research could focus on the compound's anti-tumor properties and its potential as a cancer treatment. Additionally, further studies could investigate the compound's mechanism of action and its potential as a therapeutic agent for other diseases and conditions.
Métodos De Síntesis
The synthesis of methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate involves several steps. First, 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with aniline to form 2-chloro-N-(phenyl)benzamide. The final step involves reacting this intermediate with methyl chloroformate to form this compound.
Aplicaciones Científicas De Investigación
Methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate has been found to have potential therapeutic properties in several areas of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been found to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
methyl 2-chloro-5-(phenylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-14(19)12-9-11(7-8-13(12)16)18-15(20)17-10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGUEXJDNLWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)

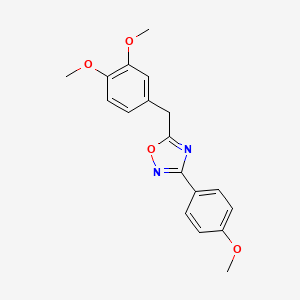
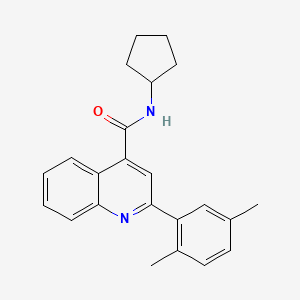

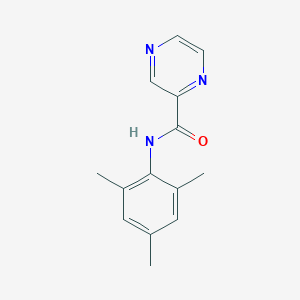
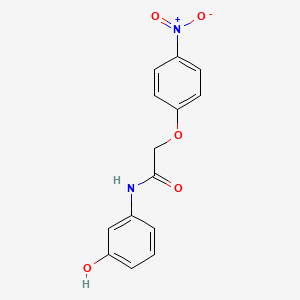

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)


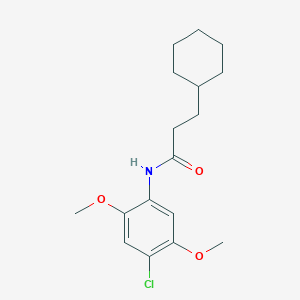
![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)